Enniatin from microbial source
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Overview
Description
The compound “Enniatin from microbial source” is a complex cyclic peptide. Cyclic peptides are known for their stability and resistance to enzymatic degradation, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves the cyclization of linear peptides. The process typically includes the following steps:
Peptide Synthesis: Linear peptides are synthesized using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain.
Cyclization: The linear peptide is cyclized using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction conditions often involve a solvent like dimethylformamide (DMF) and a temperature range of 20-25°C.
Purification: The cyclized peptide is purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of cyclic peptides involves large-scale SPPS and cyclization processes. Automation and optimization of reaction conditions are crucial for efficient production. The use of advanced purification techniques ensures high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methionine residues.
Reduction: Reduction reactions can occur at disulfide bonds if present.
Substitution: Substitution reactions can take place at the amino acid side chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various alkylating agents depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of methionine residues results in methionine sulfoxide.
Scientific Research Applications
Chemistry
Catalysis: Cyclic peptides can act as catalysts in various chemical reactions.
Molecular Recognition: They are used in molecular recognition studies due to their ability to form stable complexes with target molecules.
Biology
Enzyme Inhibition: Cyclic peptides are studied for their potential to inhibit enzymes.
Protein-Protein Interactions: They are used to disrupt protein-protein interactions in biological systems.
Medicine
Drug Development: Cyclic peptides are explored as potential therapeutic agents due to their stability and specificity.
Diagnostics: They are used in diagnostic assays for detecting specific biomolecules.
Industry
Biotechnology: Cyclic peptides are used in various biotechnological applications, including biosensors and bioseparations.
Mechanism of Action
The mechanism of action of cyclic peptides involves their ability to bind to specific molecular targets. This binding can inhibit enzyme activity, disrupt protein-protein interactions, or modulate signaling pathways. The specific molecular targets and pathways depend on the structure and sequence of the cyclic peptide.
Comparison with Similar Compounds
Similar Compounds
- Cyclo[D-OVal-N(Me)Val-D-OxiIle-N(Me)Val-D-OxiIle-N(Me)Val]
- Cyclo[D-OVal-D-N(Me)Val-D-OVal-N(Me)Val-D-OVal-N(Me)Val]
Uniqueness
The compound “Enniatin from microbial source” is unique due to its specific sequence and structure, which confer distinct properties such as stability, binding affinity, and biological activity. These properties make it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(3S,6R,9S,12R,15S,18R)-4,10,16-trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone;(3S,6R,9S,12R,15S,18R)-3,9,15-tris[(2R)-butan-2-yl]-4,10,16-trimethyl-6,12,18-tri(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14-pentone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H65N3O8.C33H57N3O9/c1-16-23(10)27-34(42)46-30(21(6)7)32(40)39(15)29(25(12)18-3)36(44)47-31(22(8)9)33(41)38(14)28(24(11)17-2)35(43)45-26(20(4)5)19-37(27)13;1-16(2)22-31(40)43-26(20(9)10)29(38)35(14)24(18(5)6)33(42)45-27(21(11)12)30(39)36(15)23(17(3)4)32(41)44-25(19(7)8)28(37)34(22)13/h20-31H,16-19H2,1-15H3;16-27H,1-15H3/t23-,24-,25-,26+,27+,28+,29+,30-,31-;22-,23-,24-,25+,26+,27+/m10/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFUTUSGKDNWBW-WZXYOYQISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(CN1C)C(C)C)C(C)CC)C)C(C)C)C(C)CC)C)C(C)C.CC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](CN1C)C(C)C)[C@H](C)CC)C)C(C)C)[C@H](C)CC)C)C(C)C.CC(C)[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H122N6O17 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1307.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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